molecular formula C34H54O4 B109503 3-Epiglochidiol diacetate CAS No. 6587-37-7

3-Epiglochidiol diacetate

Cat. No. B109503
CAS RN: 6587-37-7
M. Wt: 526.8 g/mol
InChI Key: PUJKRJBNTXQYSO-NIFDHWSYSA-N
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Description

3-Epiglochidiol diacetate is a natural triterpenoid isolated from the herbs of Glochidion puberum L . It is a powder with a molecular formula of C34H54O4 and a molecular weight of 526.8 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Epiglochidiol diacetate consists of 34 carbon atoms, 54 hydrogen atoms, and 4 oxygen atoms . The exact structure is consistent with its H-NMR data .


Physical And Chemical Properties Analysis

3-Epiglochidiol diacetate is a powder with a molecular weight of 526.8 g/mol . It is recommended to be stored at -20°C for 3 years, 4°C for 2 years, and in solvent at -80°C for 6 months or -20°C for 1 month .

Scientific Research Applications

3-Epiglochidiol diacetate is a compound with potential relevance in various scientific research areas. Although specific studies directly addressing the applications of 3-epiglochidiol diacetate are not readily available, insights can be drawn from research on similar compounds, their synthesis, biological activities, and applications in medicinal chemistry and biotechnology.

Synthesis and Bioactive Compound Development

Biocatalysis and Chemical Synthesis

In the realm of biocatalysis and chemical synthesis, the application of diacetate compounds as intermediates or catalysts has been explored. Research on gem-diacetates as alternative reagents for enzymatic acylation highlights the utility of diacetate derivatives in synthesizing various chemical compounds with high yield and selectivity (Koszelewski et al., 2021). This research area may provide insights into the use of 3-epiglochidiol diacetate in similar synthetic applications, leveraging its properties for the development of complex molecules.

Advances in Molecular Recognition and Sensing

Studies on molecularly imprinted polymers (MIPs) and electrochemical sensors demonstrate the potential of using specific chemical structures for the sensitive detection and recognition of biological and chemical substances (Liu & Kan, 2019). The structural specificity and functional versatility of compounds like 3-epiglochidiol diacetate could be exploited in designing novel sensing materials and molecular recognition systems, contributing to advancements in diagnostic and analytical technologies.

properties

IUPAC Name

[(1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-11-acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O4/c1-20(2)23-13-15-31(7)17-18-32(8)24(29(23)31)11-12-26-33(32,9)16-14-25-30(5,6)27(37-21(3)35)19-28(34(25,26)10)38-22(4)36/h23-29H,1,11-19H2,2-10H3/t23-,24+,25-,26-,27-,28+,29+,31+,32+,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJKRJBNTXQYSO-NIFDHWSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Epiglochidiol diacetate

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